molecular formula C18H16Cl4N2O2 B4037899 N,N'-1,4-butanediylbis(2,5-dichlorobenzamide)

N,N'-1,4-butanediylbis(2,5-dichlorobenzamide)

Cat. No.: B4037899
M. Wt: 434.1 g/mol
InChI Key: UISJSTHEKKUTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N,N’-1,4-butanediylbis(2,5-dichlorobenzamide)”, there are related compounds that have been synthesized. For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Scientific Research Applications

Herbicidal Applications

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a derivative of N,N'-1,4-butanediylbis(2,5-dichlorobenzamide), has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. These compounds have potential utility in agricultural settings, including forage legumes, certain turf grasses, and cultivated crops, highlighting their significance in controlling unwanted vegetation in various environments (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Corrosion Inhibition

Research into the corrosion inhibition properties of derivatives such as dimethyl 1,1'-butane-1,4-diylbis(5-methyl-1H-pyrazole-3-carboxylate) has shown significant potential in protecting C38 steel in hydrochloric acid solutions. These compounds demonstrated more than 90% anticorrosion activity, with the highest recorded at 96%, suggesting their applicability in industrial settings to prevent metal corrosion, thus extending the lifecycle of metal components in acidic environments (I. E. Ouali et al., 2013).

Biotechnological Synthesis

In the realm of biotechnology, metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) represents a groundbreaking shift towards sustainable chemical production. By identifying and engineering a novel biosynthesis pathway, researchers have enabled E. coli to produce BDO from renewable carbohydrate feedstocks. This not only demonstrates the versatility of microbial systems in producing non-natural chemicals but also offers a greener alternative to traditional petrochemical-derived processes, with implications for producing valuable polymers from biomass (H. Yim et al., 2011).

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl4N2O2/c19-11-3-5-15(21)13(9-11)17(25)23-7-1-2-8-24-18(26)14-10-12(20)4-6-16(14)22/h3-6,9-10H,1-2,7-8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISJSTHEKKUTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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